15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione
Description
15-(4-bromophenyl)-14-oxadispiro[4153]pentadecane-6,13-dione is a complex organic compound characterized by its unique spirocyclic structure
Properties
IUPAC Name |
15-(4-bromophenyl)-14-oxadispiro[4.1.57.35]pentadecane-6,13-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrO3/c21-15-8-6-14(7-9-15)16-19(10-4-5-11-19)17(22)20(18(23)24-16)12-2-1-3-13-20/h6-9,16H,1-5,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIUVMKALGBYFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)C3(CCCC3)C(OC2=O)C4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione typically involves the condensation of keto acids with paraformaldehyde. One method involves using sulfuric acid and Amberlyst-H+ as catalysts under neat conditions at 80°C. This reaction yields the desired spirocyclic compound with high efficiency .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, catalysts, and purification processes to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen functionalities or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in various substituted phenyl derivatives.
Scientific Research Applications
15-(4-bromophenyl)-14-oxadispiro[415
Chemistry: It serves as a model compound for studying spirocyclic structures and their reactivity.
Biology: Its unique structure may interact with biological molecules, making it a candidate for drug discovery and development.
Industry: It could be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism by which 15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with molecular targets through unique binding modes. The presence of the bromophenyl group and oxygen atoms could facilitate interactions with enzymes or receptors, potentially modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,9,11,14-tetraoxadispiro[4.1.5.3]pentadecane-3,6-dione: Another spirocyclic compound with a similar core structure but different substituents.
1,6,8-trioxadispiro[4.1.5.3]pentadecane: A related compound with a different arrangement of oxygen atoms within the spirocyclic framework.
Uniqueness
15-(4-bromophenyl)-14-oxadispiro[4.1.5.3]pentadecane-6,13-dione is unique due to the presence of the bromophenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of halogen substitution in spirocyclic systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
